molecular formula C11H16O2 B173035 1,3-Dimethoxy-2-propylbenzene CAS No. 16929-64-9

1,3-Dimethoxy-2-propylbenzene

Cat. No. B173035
CAS RN: 16929-64-9
M. Wt: 180.24 g/mol
InChI Key: FWIVQKGKHLKKCW-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H16O2 . It is also known by its IUPAC name, 1,3-dimethoxy-2-propylbenzene .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 1,3-Dimethoxy-2-propylbenzene involves a multistep process that requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . The synthesis of such compounds is usually worked out backward, or retrosynthetically .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxy-2-propylbenzene can be represented by its IUPAC Standard InChI . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dimethoxy-2-propylbenzene are complex and involve multiple steps . The reactions are typically electrophilic aromatic substitutions, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .

Scientific Research Applications

  • Synthesis and Transformation : 1,2-Dimethoxy-3-methoxymethoxybenzene, closely related to 1,3-Dimethoxy-2-propylbenzene, has been utilized as a starting material for transforming trioxybenzenes into dicarbobenzenes through regioselective reductive electrophilic substitution and Pd-catalyzed cross-coupling reaction (Azzena et al., 1993).

  • Electrochemical Reactions : Studies have been conducted on similar compounds, like 1,4-dimethoxy-2-tert-butylbenzene, to understand their electrophilic and anodic chlorination, revealing different mechanistic pathways (Appelbaum et al., 2001).

  • Pharmacokinetic and Pharmacodynamic Evaluation : 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, a compound structurally related, has been synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation, suggesting potential medical research applications (Wang et al., 1993).

  • Anti-Cancer Agent Research : Research into 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a structurally similar molecule, has shown potential as a small molecule inhibitor in cancer therapy, indicating possible applications in oncological research (Mun et al., 2012).

  • Electrochemical Oxidation : 1,4-Dialkoxybenzenes, closely related compounds, have been oxidized into stable radical cations, providing insights into the effects of alkoxy substituents on redox potentials, which could be relevant for electrochemical applications (Fabre et al., 1997).

  • Electrosynthesis and Polymerization : Poly(1,3-dimethoxybenzene) has been synthesized via electrochemical oxidation, indicating potential applications in material science, especially given its insolubility in common solvents and specific structural and electrical properties (Martínez et al., 1998).

  • Photoprotonation Studies : 1,3-Dimethoxybenzene has been studied for its regioselective photoprotonation properties in specific solvents, which could be important for understanding light-induced chemical reactions (Mathivanan et al., 1992).

  • Oxidation Kinetics : The oxidation of n-propylbenzene, a related compound, has been extensively studied, providing insights into the chemical kinetic mechanisms, which could be relevant for understanding the oxidation behavior of similar compounds (Dagaut et al., 2002).

  • Molecular Structure Analysis : Gas-phase electron diffraction and quantum chemical calculations have been employed to study the molecular structure of 1,3-dimethoxybenzene, which could be crucial for understanding the structural aspects of related compounds (Dorofeeva et al., 2010).

  • Chemical Synthesis and Reactivity : The synthesis and reactivity of related dimethoxybenzenes have been explored, including their interactions with other chemicals, which can provide a basis for further chemical synthesis involving 1,3-Dimethoxy-2-propylbenzene (Alonso et al., 1991).

Safety And Hazards

1,3-Dimethoxy-2-propylbenzene is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,3-dimethoxy-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIVQKGKHLKKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335371
Record name 1,3-dimethoxy-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2-propylbenzene

CAS RN

16929-64-9
Record name 1,3-dimethoxy-2-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Dimethoxybenzene (20 g, 145 mmol) in 200 mL of dry tetrahydrofuran was cooled to -10° C. To this solution at -10° C. added nBuLi (100 mL of a 1.6M solution in Hexane, 160 mmol ) over 20 min. The reaction was then stirred for 2.5 hours at 0° C. At 0° C., propyliodide (24.65 g, 145 mmol ) was added slowly over 15 min. When the addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. After stirring overnight, the reaction was refluxed for 1.5 hour then cooled to room temperature and quenched with ice. The THF was remove under vacuum, and the resulting aqueous layer was extracted several times with Et2O. The organic extract was dried over MgSO4 and filtered to give a clear oil after solvent removal (26.11 g). The oil was purified by vacuum distillation (24.0 g, 92%).
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Synthesis routes and methods II

Procedure details

1,3-Dimethoxybenzene (20 g, 145 mmoles) in 200 ml of dry tetrahydrofuran was cooled to -10° C. To this solution at -10° C. was added n-butyllithium (100 ml of a 1.6 M solution in hexane, 160 mmoles) over 20 minutes. The reaction was then stirred for 2.5 hours at 0° C. At 0° C., propyl iodide (24.65 g, 145 mmoles) was added slowly over 15 minutes. When the addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. After stirring overnight, the reaction was refluxed for 1.5 hours, then cooled to room temperature and quenched with ice. The tetrahydrofuran was removed under vacuum, and the resulting aqueous layer was extracted several times with diethyl ether. The organic extract was dried over magnesium sulfate and filtered to give a clear oil after solvent removal (26.11 g). The oil was purified by vacuum distillation to provide the title intermediate (24.0 g, 92%).
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20 g
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reactant
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200 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Sofia, P Floreancig, WT Jackson, P Marder… - Bioorganic & Medicinal …, 1993 - Elsevier
7-[4-Acetyl-2-ethyl-5-hydroxyphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid sodium salt 7 (LY247826) and several 7-[3-(4-acetyl-2-ethyl-5-hydroxyphenoxy…
Number of citations: 3 www.sciencedirect.com
小浦稔 - 2018 - toyaku.repo.nii.ac.jp
動脈硬化とは, 動脈にコレステロールや中性脂肪などが蓄積し, 閉塞または硬化することで血管本来の弾力性や柔軟性を失った状態をいう. このような状態が継続すると, 脳梗塞や脳卒中などの脳血管…
Number of citations: 4 toyaku.repo.nii.ac.jp

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